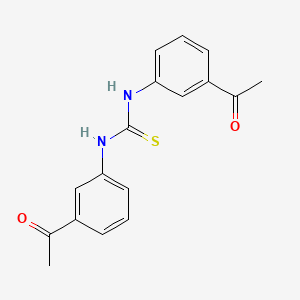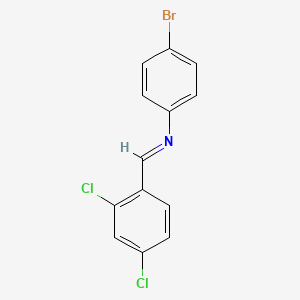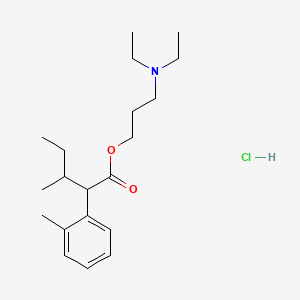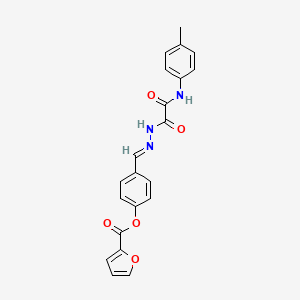
9-(m-Nitrobenzylidene)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(m-Nitrobenzylidene)fluorene is an organic compound with the molecular formula C20H13NO2 It is a derivative of fluorene, characterized by the presence of a nitro group attached to the benzylidene moiety
Métodos De Preparación
The synthesis of 9-(m-Nitrobenzylidene)fluorene typically involves the condensation of fluorene with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
9-(m-Nitrobenzylidene)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrofluorenone, amino derivatives, and substituted fluorene compounds.
Aplicaciones Científicas De Investigación
9-(m-Nitrobenzylidene)fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-(m-Nitrobenzylidene)fluorene involves its interaction with molecular targets through its nitro and benzylidene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
9-(m-Nitrobenzylidene)fluorene can be compared with other similar compounds such as:
9-(4-Nitrobenzylidene)fluorene: Similar structure but with the nitro group in the para position.
9-Benzylidenefluorene: Lacks the nitro group, leading to different chemical properties and reactivity.
9-(4-(Dimethylamino)benzylidene)fluorene: Contains a dimethylamino group instead of a nitro group, resulting in different electronic properties
Propiedades
Número CAS |
4421-51-6 |
|---|---|
Fórmula molecular |
C20H13NO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
9-[(3-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
Clave InChI |
FJBNLISWGMVYAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)





